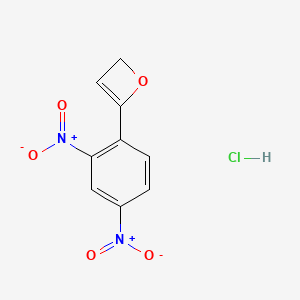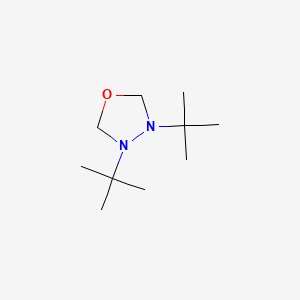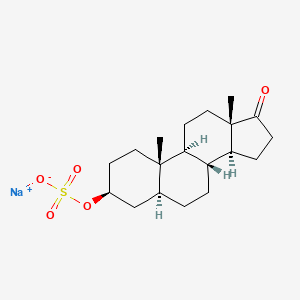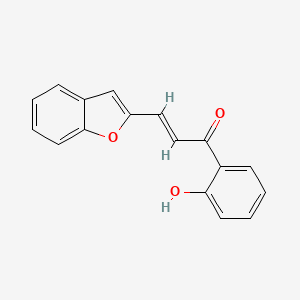
(2E)-3-(1-benzofuran-2-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzofuran-2-yl-3-(2-hydroxy-phenyl)-propenone is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring fused to a phenyl group through a propenone linkage
Méthodes De Préparation
The synthesis of 1-Benzofuran-2-yl-3-(2-hydroxy-phenyl)-propenone typically involves the condensation of benzofuran-2-carbaldehyde with 2-hydroxyacetophenone in the presence of a base. The reaction is usually carried out under reflux conditions in an ethanol solvent. The product is then purified through recrystallization from a suitable solvent such as dimethylformamide .
Analyse Des Réactions Chimiques
1-Benzofuran-2-yl-3-(2-hydroxy-phenyl)-propenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the propenone moiety to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Preliminary studies suggest that it may possess anticancer, antimicrobial, and anti-inflammatory properties, making it a candidate for drug development.
Mécanisme D'action
The mechanism by which 1-Benzofuran-2-yl-3-(2-hydroxy-phenyl)-propenone exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways involved in various biological processes .
Comparaison Avec Des Composés Similaires
1-Benzofuran-2-yl-3-(2-hydroxy-phenyl)-propenone can be compared with other benzofuran derivatives such as:
- 3-(1-Benzofuran-2-yl)benzaldehyde
- 2-(4-Methoxyphenyl)-1-benzopyran-4-one
- 7-Methoxy-2-(2-methoxyphenyl)-1-benzopyran-4-one
These compounds share structural similarities but differ in their functional groups and substitution patterns. The unique combination of the benzofuran ring and the propenone linkage in 1-Benzofuran-2-yl-3-(2-hydroxy-phenyl)-propenone contributes to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C17H12O3 |
|---|---|
Poids moléculaire |
264.27 g/mol |
Nom IUPAC |
(E)-3-(1-benzofuran-2-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H12O3/c18-15-7-3-2-6-14(15)16(19)10-9-13-11-12-5-1-4-8-17(12)20-13/h1-11,18H/b10-9+ |
Clé InChI |
UAXZOPMIDQFURM-MDZDMXLPSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=C(O2)/C=C/C(=O)C3=CC=CC=C3O |
SMILES canonique |
C1=CC=C2C(=C1)C=C(O2)C=CC(=O)C3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


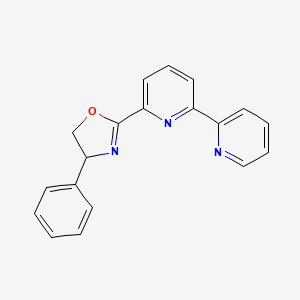
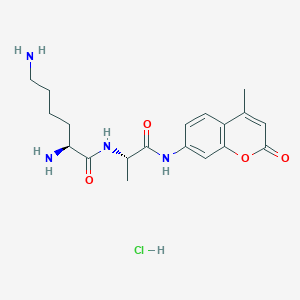
![Acetamide,N-1H-benzo[D]imidazol-1-YL-](/img/structure/B13825286.png)
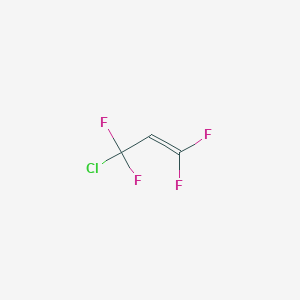
![(1R,2R,3R,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol](/img/structure/B13825295.png)
![(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-17-(2-sulfanylacetyl)-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13825315.png)
![5-Chloro-4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfonyl)pyrimidine](/img/structure/B13825322.png)


![4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B13825338.png)

